N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features both benzofuran and benzothiazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Mechanism of Action
Target of Action
Benzofuran and its derivatives, which are part of the compound’s structure, have been found to exhibit a wide range of biological and pharmacological applications . Similarly, thiazole derivatives have been associated with diverse biological activities .
Mode of Action
Benzofuran derivatives have been reported to have antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities . Thiazole derivatives, on the other hand, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
It is known that benzofuran derivatives can affect various biochemical pathways due to their wide range of biological activities . Similarly, thiazole derivatives have been associated with diverse biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
It has been noted that one of the targets achieved with most recent compounds, including benzofuran derivatives, is improved bioavailability .
Result of Action
Given the wide range of biological activities associated with benzofuran and thiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves coupling the benzofuran and benzothiazole moieties through a suitable linker, such as a hydroxypropyl group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of high-throughput reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran and benzothiazole derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Used in the treatment of neurodegenerative diseases and as anticancer agents.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of benzofuran and benzothiazole rings in a single molecule, which may result in synergistic biological activities. This dual functionality can enhance its therapeutic potential and broaden its range of applications compared to compounds containing only one of these rings .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-17(22)18-21-13-7-3-5-9-15(13)25-18/h2-10,23H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEHBDUWOWSUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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